molecular formula C13H16O2 B1528520 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one CAS No. 2063-92-5

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one

Cat. No. B1528520
CAS RN: 2063-92-5
M. Wt: 204.26 g/mol
InChI Key: OQYCKJLAKYHLTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one”, related compounds have been synthesized through various methods. For instance, protodeboronation of alkyl boronic esters has been reported . Additionally, benzylic oxidations and reductions are common reactions involving benzylic compounds .


Chemical Reactions Analysis

Benzylic compounds are known to undergo various reactions. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Protodeboronation of alkyl boronic esters has also been reported .

Scientific Research Applications

Redox Systems and Synthesis Methods

One area of research involves exploring multistep redox systems, where compounds like "3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one" are synthesized as part of studying 1,3-dimethylidenecyclobutanes and their properties. These studies offer insights into potential applications in designing complex organic synthesis processes and understanding molecular properties related to redox reactions (Freund & Hünig, 1987).

Photodimerization in Solution and Solid State

Research has also focused on the photodimerization of related cyclobutane derivatives in both solution and the solid state. These studies are crucial for understanding the behavior of such compounds under different conditions, which has implications for their use in photochemical reactions and the development of new materials (Uemura et al., 2018).

Exploration of Benzocyclobutenylidenes

Another interesting area of research is the exploration of benzocyclobutenylidenes, aiming to understand their stability, formation, and potential as intermediates in organic synthesis. Such research contributes to the broader field of synthetic organic chemistry, providing valuable knowledge for the synthesis of novel compounds (Nicolaides et al., 2001).

Cycloaddition Reactions

Studies on cycloaddition reactions, particularly involving flavin derivatives and visible light photocatalysis, represent another application area. These findings are significant for developing new photocatalytic methods that could be applied in various chemical syntheses and materials science projects (Mojr et al., 2015).

Bioremediation Monitoring

Finally, the development of specific primers for monitoring bioremediation through the detection of certain enzyme genes highlights an environmental application. This research underlines the importance of chemical compounds in environmental science, particularly in the identification and quantification of biodegradation pathways (Mesarch et al., 2000).

properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCKJLAKYHLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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